molecular formula C9H9ClN2O B15053678 1-(2-Chlorophenyl)pyrazolidin-3-one CAS No. 55950-66-8

1-(2-Chlorophenyl)pyrazolidin-3-one

Cat. No.: B15053678
CAS No.: 55950-66-8
M. Wt: 196.63 g/mol
InChI Key: IKEDOECVPFPEQT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pyrazolidin-3-one is a heterocyclic compound characterized by a pyrazolidinone ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 2-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds under basic conditions. For instance, a solvent-free method using a ball mill has been reported, where 2-chlorophenylhydrazine reacts with methyl acrylate in the presence of a base .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and minimizing environmental impact. The solvent-free ball milling technique mentioned above is an example of an environmentally friendly approach that reduces the use of harmful organic solvents .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazolones.

    Substitution: Halogenation reactions, such as bromination and iodination, are common. .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, bases (e.g., sodium hydroxide).

    Halogenation: N-bromosuccinimide, iodine, hydrogen peroxide, sulfuric acid.

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)pyrazolidin-3-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, strobilurin fungicides derived from this compound inhibit mitochondrial respiration by blocking the electron transport chain, leading to the death of fungal cells .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorophenyl)pyrazolidin-3-one is unique due to the position of the chlorine atom, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

CAS No.

55950-66-8

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-(2-chlorophenyl)pyrazolidin-3-one

InChI

InChI=1S/C9H9ClN2O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13)

InChI Key

IKEDOECVPFPEQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C2=CC=CC=C2Cl

Origin of Product

United States

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